molecular formula C25H29N3O4S B11300473 N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No.: B11300473
M. Wt: 467.6 g/mol
InChI Key: TVXNNEARBZCSJW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a phthalazinone moiety, and an ethoxyphenyl group, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with cyclic anhydrides or diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phthalazinone intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the sulfonamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group suggests potential antibacterial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

The compound may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors. Its phthalazinone moiety is of interest due to its presence in several bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The phthalazinone moiety may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide: Similar structure but lacks the ethyl group on the phthalazinone moiety.

    N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of both the ethyl group on the phthalazinone moiety and the methyl group on the benzenesulfonamide distinguishes N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide from its analogs. These structural features may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-28-25(29)20-11-7-6-10-19(20)24(26-28)18-15-14-17(3)23(16-18)33(30,31)27-21-12-8-9-13-22(21)32-5-2/h8-9,12-16,27H,4-7,10-11H2,1-3H3

InChI Key

TVXNNEARBZCSJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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